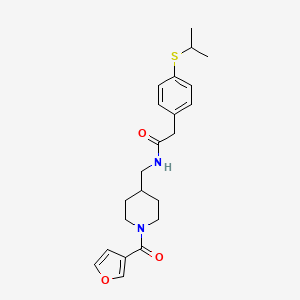
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C22H28N2O3S and its molecular weight is 400.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features several key structural components:
- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's pharmacological properties.
- Furan Moiety : An oxygen-containing five-membered ring that enhances reactivity.
- Isopropylthio Group : A sulfur-containing substituent that may influence the compound's interaction with biological targets.
The synthesis of this compound typically involves multiple steps:
- Formation of Furan-3-carbonyl Chloride : Achieved by reacting furan-3-carboxylic acid with thionyl chloride.
- Synthesis of Piperidin-4-ylmethylamine : Prepared through reductive amination of piperidin-4-one.
- Coupling Reaction : The furan intermediate is reacted with piperidin-4-ylmethylamine.
- Final Coupling : The resulting intermediate is coupled with 2-(4-(isopropylthio)phenyl)acetyl chloride in the presence of a base like triethylamine to yield the final product.
Biological Mechanisms
Research indicates that this compound may exhibit various biological activities, particularly through its interactions with specific molecular targets such as enzymes and receptors. The mechanisms can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antinociceptive Activity : In animal models, this compound demonstrated significant pain-relieving effects, comparable to established analgesics.
- Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a rodent model of chronic pain. Results indicated:
- A significant reduction in pain scores measured by behavioral tests.
- Decreased levels of pro-inflammatory cytokines in serum samples.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals distinct biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran | Furan and pyrazole rings | Antimicrobial, anticancer |
| Sulfanilamide | Classic sulfonamide structure | Antibacterial |
| Benzene sulfonamide derivatives | Sulfonamide group attached to aromatic systems | Various biological activities including anticancer |
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16(2)28-20-5-3-17(4-6-20)13-21(25)23-14-18-7-10-24(11-8-18)22(26)19-9-12-27-15-19/h3-6,9,12,15-16,18H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLLKHNFBZVFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














